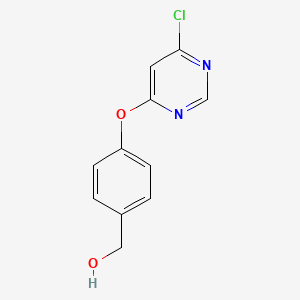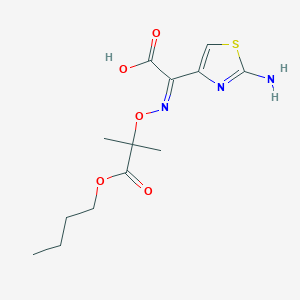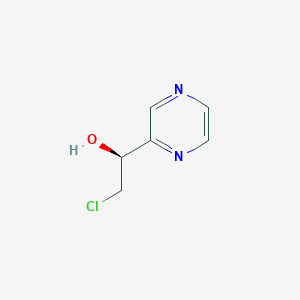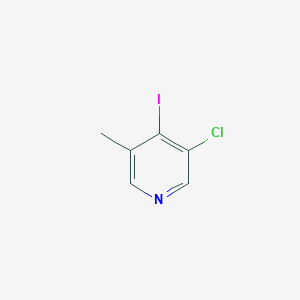![molecular formula C24H24N3O9P3 B13112820 [4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)
[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid is a complex organic compound characterized by its unique structure, which includes multiple phosphonomethyl groups attached to a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid typically involves multiple steps, starting with the preparation of the triazine core The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the phosphonomethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phosphorous acid and formaldehyde under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and polymer additives.
Wirkmechanismus
The mechanism of action of [4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by mimicking the natural substrate or by binding to the active site. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid: Known for its unique triazine core and multiple phosphonomethyl groups.
This compound: Similar structure but with variations in the substituents on the triazine ring.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of phosphonomethyl groups and the triazine core, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H24N3O9P3 |
|---|---|
Molekulargewicht |
591.4 g/mol |
IUPAC-Name |
[4-[4,6-bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonic acid |
InChI |
InChI=1S/C24H24N3O9P3/c28-37(29,30)13-16-1-7-19(8-2-16)22-25-23(20-9-3-17(4-10-20)14-38(31,32)33)27-24(26-22)21-11-5-18(6-12-21)15-39(34,35)36/h1-12H,13-15H2,(H2,28,29,30)(H2,31,32,33)(H2,34,35,36) |
InChI-Schlüssel |
PQIXKOOWKZMPRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CP(=O)(O)O)C2=NC(=NC(=N2)C3=CC=C(C=C3)CP(=O)(O)O)C4=CC=C(C=C4)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)



![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)







![4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one](/img/structure/B13112825.png)

